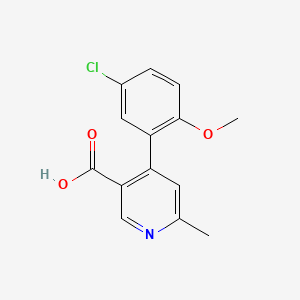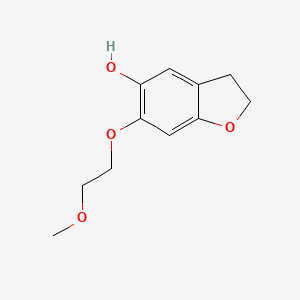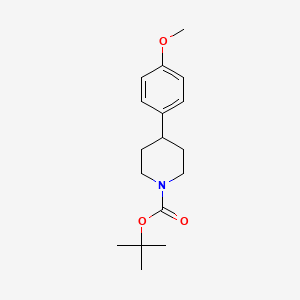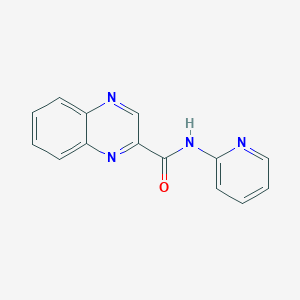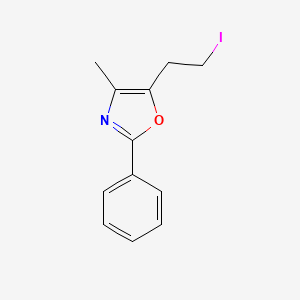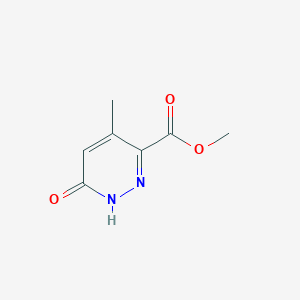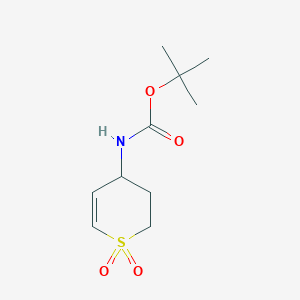
tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate is an organic compound with the molecular formula C10H17NO4S It is a derivative of thiopyran, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate typically involves the reaction of thiopyran derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the thiopyran derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dioxido groups, yielding a simpler thiopyran derivative.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopyran derivatives without dioxido groups.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-ethynylphenylcarbamate: Another carbamate derivative with different structural features.
tert-Butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate: A compound with a similar carbamate group but different heterocyclic core.
Di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A compound with two tert-butyl carbamate groups and a pyridine core.
Uniqueness
tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate is unique due to its sulfur-containing thiopyran ring and the presence of dioxido groups These structural features confer specific chemical reactivity and biological activity that distinguish it from other carbamate derivatives
Properties
Molecular Formula |
C10H17NO4S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
tert-butyl N-(1,1-dioxo-3,4-dihydro-2H-thiopyran-4-yl)carbamate |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(12)11-8-4-6-16(13,14)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,11,12) |
InChI Key |
OCVPKRBKSABTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


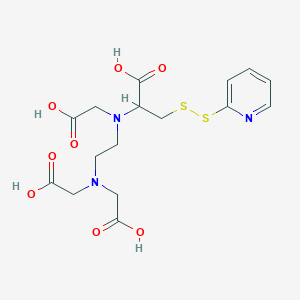
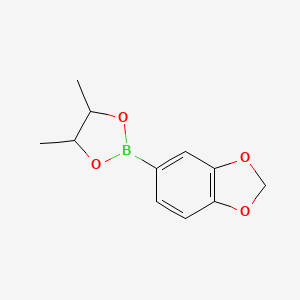
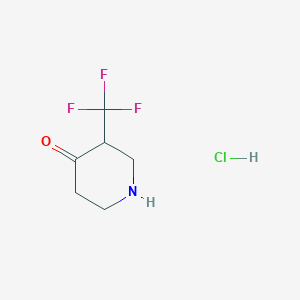
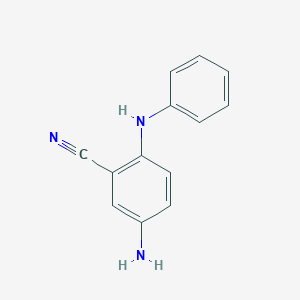
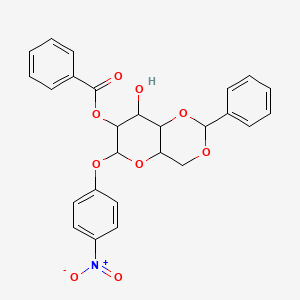
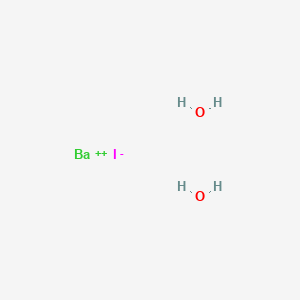
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)
